

OAT-2068: A Technical Guide to Chitotriosidase Inhibition

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Compound of Interest

| | |
|----------------|----------|
| Compound Name: | OAT-2068 |
| Cat. No.: | B609702 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **OAT-2068**, a selective inhibitor of chitotriosidase (CHIT1), and the associated therapeutic pathway. The information is compiled for an audience with a professional background in biomedical research and drug development.

Introduction to Chitotriosidase (CHIT1) and its Role in Disease

Chitotriosidase (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. While its physiological role involves the degradation of chitin-containing pathogens, dysregulated CHIT1 activity has been implicated in the pathogenesis of various inflammatory and fibrotic diseases. Elevated levels of CHIT1 are observed in conditions such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis, where it is believed to contribute to tissue remodeling and disease progression. The pro-fibrotic activity of CHIT1 is significantly linked to its ability to modulate the Transforming Growth Factor-beta (TGF- β) signaling pathway, a key driver of fibrosis.

OAT-2068: A Selective CHIT1 Inhibitor

OAT-2068 is a small molecule inhibitor designed to selectively target CHIT1. Its development represents a promising therapeutic strategy for diseases characterized by excessive CHIT1 activity. The key characteristics of **OAT-2068** are summarized below.

Quantitative Data Summary

The following tables present the in vitro inhibitory activity and in vivo pharmacokinetic profile of **OAT-2068**.

Table 1: In Vitro Inhibitory Activity of **OAT-2068**

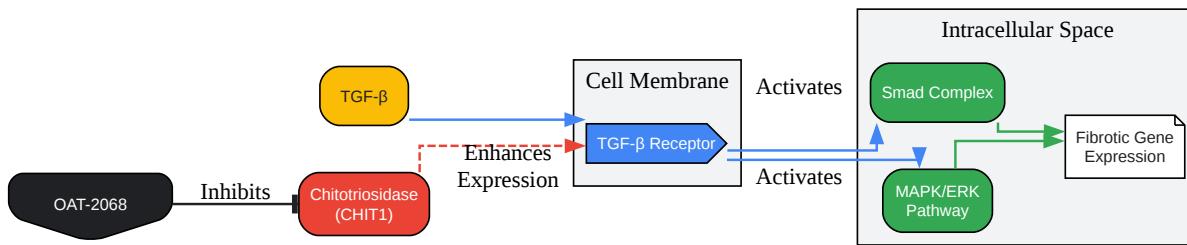
| Target | Species | IC50 (nM) | Selectivity vs. mAMCase |
|--------|-----------------|-----------|-------------------------|
| CHIT1 | Mouse (mCHIT1) | 29[1] | 143-fold[1] |
| AMCase | Mouse (mAMCase) | 4170[1] | - |
| CHIT1 | Human (hCHIT1) | 1300[1] | - |
| AMCase | Human (hAMCase) | 67[1] | - |

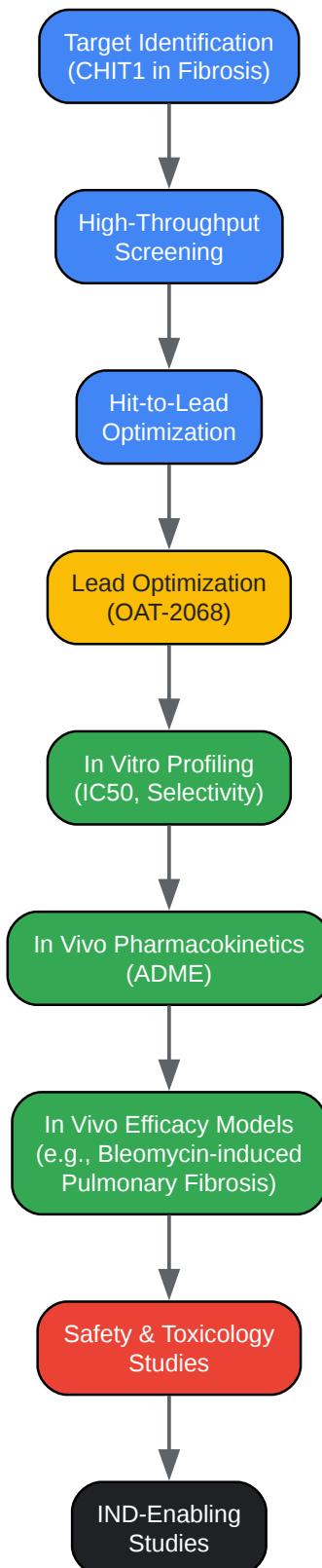
Table 2: Pharmacokinetic Profile of **OAT-2068** in Female BALB/c Mice

| Administration Route | Dose (mg/kg) | Tmax (h) | T½ (h) | Plasma Clearance (mg* kg/L) | Volume of Distribution (L/h/kg) | Bioavailability (%) |
|----------------------|--------------|----------|---------|------------------------------|---------------------------------|---------------------|
| Intravenous | 3 | - | 2.87[1] | 1.71[1] | 4.6[1] | - |
| Oral | 10 | 0.5[1] | 2.83[1] | 3.57[1] | - | 61[1] |

The OAT-2068 Chitotriosidase Inhibition Pathway

OAT-2068 exerts its therapeutic effect by inhibiting CHIT1, thereby disrupting the downstream signaling cascades that contribute to fibrosis. A key mechanism is the interruption of the CHIT1-mediated enhancement of the TGF- β pathway.





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References

- 1. medchemexpress.com [medchemexpress.com]
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